molecular formula C8H16ClN B6164360 N-methylspiro[3.3]heptan-2-amine hydrochloride CAS No. 2306270-55-1

N-methylspiro[3.3]heptan-2-amine hydrochloride

Cat. No.: B6164360
CAS No.: 2306270-55-1
M. Wt: 161.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylspiro[3.3]heptan-2-amine hydrochloride: is a chemical compound belonging to the spirocyclic amine class. It is known for its unique structure, which includes a spiro junction connecting two cyclic systems. This compound has gained attention due to its potential therapeutic properties, particularly in the fields of neuropharmacology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylspiro[3.3]heptan-2-amine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using various cyclization agents under controlled temperature and pressure conditions.

    Methylation: The next step involves the methylation of the amine group. This can be done using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methylspiro[3.3]heptan-2-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed are often ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Various nucleophiles; solvents like ethanol or acetonitrile.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines or other derivatives.

Scientific Research Applications

Chemistry: N-methylspiro[3.3]heptan-2-amine hydrochloride is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It has shown promise in modulating the activity of certain neurotransmitters, making it a candidate for further investigation in neuropharmacology.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety. Its ability to interact with specific molecular targets in the brain is of significant interest.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methylspiro[3.3]heptan-2-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play key roles in mood regulation. The compound binds to specific receptors and alters their activity, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

  • 2-methylspiro[3.3]heptan-2-amine hydrochloride
  • N-methylspiro[3.3]heptane-2-carboxamide
  • Spiro[3.3]heptane-2,6-dione

Comparison: N-methylspiro[3.3]heptan-2-amine hydrochloride stands out due to its unique spirocyclic structure and its potential therapeutic properties. Compared to similar compounds, it has shown greater efficacy in modulating neurotransmitter systems and has a more favorable pharmacokinetic profile .

Properties

CAS No.

2306270-55-1

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.